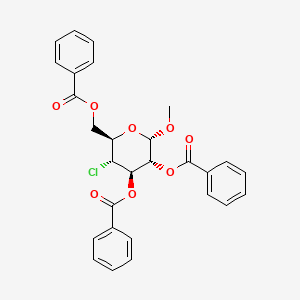

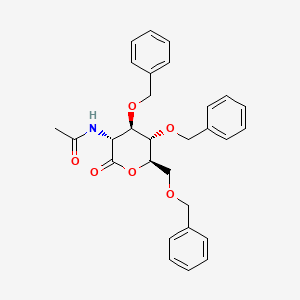

2,3,6-Tri-O-benzoyl-4-désoxy-4-chloro-α-D-glucopyranoside de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[(2R,3R,4R,5R,6S)-4,5-dibenzoyloxy-3-chloro-6-methoxyoxan-2-yl]methyl benzoate is a modified sugar derivative widely used in scientific research. This compound is particularly valuable in the study of carbohydrate chemistry, drug development, and glycosylation processes due to its unique structural properties.

Applications De Recherche Scientifique

[(2R,3R,4R,5R,6S)-4,5-dibenzoyloxy-3-chloro-6-methoxyoxan-2-yl]methyl benzoate is used in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex carbohydrate derivatives.

Biology: The compound is used to study carbohydrate-protein interactions and glycosylation processes.

Industry: The compound is used in the synthesis of specialty chemicals and as a reference standard in analytical chemistry.

Mécanisme D'action

Target of Action

Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-chloro-alpha-D-glucopyranoside is primarily used to study the substrate specificity of certain transferase enzymes involved in glycoprotein biosynthesis . These enzymes play a crucial role in the post-translational modification of proteins, which can significantly affect protein function and stability.

Biochemical Pathways

The compound is involved in the glycoprotein biosynthesis pathway . Glycoproteins are proteins that have sugar molecules attached, which can influence their function, stability, and location within the cell. The downstream effects of this pathway can be vast, as glycoproteins play roles in numerous biological processes, including cell-cell interaction, immune response, and protein folding.

Result of Action

The molecular and cellular effects of Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-chloro-alpha-D-glucopyranoside’s action would largely depend on the specific glycoproteins being synthesized. Given its role in studying enzyme specificity, it could potentially influence the variety of glycoproteins produced within a cell .

Analyse Biochimique

Biochemical Properties

It is known that this compound can interact with certain transferase enzymes involved in glycoprotein biosynthesis . These interactions can provide valuable insights into the substrate specificity of these enzymes .

Molecular Mechanism

It is known that this compound can interact with certain enzymes, potentially influencing their activity

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4R,5R,6S)-4,5-dibenzoyloxy-3-chloro-6-methoxyoxan-2-yl]methyl benzoate typically involves the protection of hydroxyl groups followed by selective chlorination. The process begins with the benzoylation of the hydroxyl groups at positions 2, 3, and 6 of the glucopyranoside ring. This is achieved using benzoyl chloride in the presence of a base such as pyridine . The next step involves the selective chlorination at the 4-position, which can be carried out using thionyl chloride or similar chlorinating agents .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling chlorinating agents and other reactive chemicals.

Analyse Des Réactions Chimiques

Types of Reactions

[(2R,3R,4R,5R,6S)-4,5-dibenzoyloxy-3-chloro-6-methoxyoxan-2-yl]methyl benzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as azides or thiols.

Hydrolysis: The benzoyl protecting groups can be removed under acidic or basic conditions to yield the free hydroxyl groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide for azide substitution and thiourea for thiol substitution.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

Major Products Formed

Azide Substitution: Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-azido-alpha-D-glucopyranoside.

Thiol Substitution: Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-thio-alpha-D-glucopyranoside.

Hydrolysis: Methyl 2,3,6-tri-O-benzoyl-alpha-D-glucopyranoside.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside

- Methyl 2,3,6-tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside

- Methyl 4-azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside

Uniqueness

[(2R,3R,4R,5R,6S)-4,5-dibenzoyloxy-3-chloro-6-methoxyoxan-2-yl]methyl benzoate is unique due to the presence of the chlorine atom at the 4-position, which allows for selective substitution reactions. This feature distinguishes it from other similar compounds and enhances its utility in synthetic and analytical applications .

Propriétés

IUPAC Name |

[(2R,3R,4R,5R,6S)-4,5-dibenzoyloxy-3-chloro-6-methoxyoxan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25ClO8/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28H,17H2,1H3/t21-,22-,23+,24-,28+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEIVKNTXZOYDEL-NRUNVSGISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25ClO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 Hydrochloride](/img/new.no-structure.jpg)

![[(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B1141049.png)